molecular formula C22H23N3O3 B2949063 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 1706026-16-5

1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Numéro de catalogue B2949063
Numéro CAS: 1706026-16-5
Poids moléculaire: 377.444
Clé InChI: PILGMTRJOWQGJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone, also known as ESI-09, is a small molecule inhibitor that is used in scientific research to target and inhibit the activity of the epithelial sodium channel (ENaC). ENaC is a protein that is found in the epithelial cells of various organs, including the lungs, kidneys, and colon. It plays a critical role in regulating the movement of sodium ions across cell membranes, which is important for maintaining fluid balance in the body. ESI-09 has been shown to be a potent and selective inhibitor of ENaC, making it a valuable tool for studying the physiological and pathological roles of this channel.

Mécanisme D'action

1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone works by binding to the extracellular domain of ENaC and blocking the entry of sodium ions into the channel. This inhibits the activity of ENaC and reduces the movement of sodium ions across cell membranes. This can have a variety of physiological effects, depending on the specific tissue and cell type in which ENaC is expressed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone depend on the tissue and cell type in which ENaC is expressed. In the lungs and airways, for example, inhibition of ENaC by 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone can reduce the movement of sodium ions across cell membranes and decrease the production of mucus, which can be beneficial in the treatment of respiratory diseases such as cystic fibrosis. In the kidneys, inhibition of ENaC can reduce the reabsorption of sodium ions and increase the excretion of sodium in the urine, which can be beneficial in the treatment of hypertension and other cardiovascular diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone in lab experiments is that it is a potent and selective inhibitor of ENaC, which allows for the specific targeting of this channel without affecting other ion channels or transporters. This can help to minimize off-target effects and increase the specificity of the experimental results. However, one limitation of using 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is that it may not be suitable for all experimental systems, as the effects of ENaC inhibition can vary depending on the tissue and cell type in which it is expressed.

Orientations Futures

There are several future directions for research on 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone and its use as an inhibitor of ENaC. One area of research is the development of more potent and selective inhibitors of ENaC, which could be used to further explore the physiological and pathological roles of this channel. Another area of research is the use of 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone and other ENaC inhibitors in the development of new therapies for respiratory and cardiovascular diseases. Finally, research could also focus on the role of ENaC in other tissues and cell types, such as the gastrointestinal tract and the skin, to better understand the broader physiological functions of this channel.

Méthodes De Synthèse

The synthesis of 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone involves several steps, including the reaction of 2-chloroethanol with o-tolyl magnesium bromide to form 2-(o-tolyloxy)ethanol. This intermediate is then reacted with quinoxaline-2-ol to form the quinoxaline ether. The piperidine ring is introduced by reacting the quinoxaline ether with piperidine in the presence of a base such as potassium carbonate. Finally, the ketone group is introduced by reacting the piperidine derivative with 2-chloroacetophenone in the presence of a base and a catalyst such as palladium on carbon.

Applications De Recherche Scientifique

1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone has been used in a variety of scientific research applications to investigate the role of ENaC in various physiological and pathological processes. For example, 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone has been used to study the role of ENaC in the regulation of fluid secretion in the lungs and airways, as well as in the development of hypertension and other cardiovascular diseases. 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone has also been used to investigate the role of ENaC in the regulation of sodium absorption in the colon and the kidneys.

Propriétés

IUPAC Name

2-(2-methylphenoxy)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16-6-2-5-9-20(16)27-15-22(26)25-12-10-17(11-13-25)28-21-14-23-18-7-3-4-8-19(18)24-21/h2-9,14,17H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILGMTRJOWQGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.